![molecular formula C24H20FNO B5153169 5-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5153169.png)
5-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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Overview
Description
5-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, commonly known as FPP, is a synthetic compound that has gained attention in recent years for its potential use in scientific research. FPP is a member of the benzo[a]phenanthridine family of compounds, which have been shown to have various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Mechanism of Action
The mechanism of action of FPP is not well understood, but it is believed to involve the binding of FPP to specific proteins or nucleic acids. FPP has been shown to selectively bind to DNA and RNA, suggesting that it may interfere with the normal function of these molecules. Additionally, FPP has been shown to inhibit the activity of certain enzymes, suggesting that it may also affect protein function.
Biochemical and Physiological Effects:
FPP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune system function. FPP has also been shown to have anti-inflammatory and anti-viral properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using FPP in lab experiments is its high selectivity for DNA and RNA. This makes it a useful tool for studying the structure and function of nucleic acids. Additionally, FPP has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using FPP in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Future Directions
There are several potential future directions for the study of FPP. One direction is the development of FPP as a potential anti-cancer agent. Further studies are needed to determine the mechanism of action of FPP in cancer cells and to optimize its anti-cancer activity. Another direction is the use of FPP as a tool for studying the structure and function of nucleic acids. Further studies are needed to determine the binding specificity of FPP for different types of nucleic acids and to optimize its use in various applications. Additionally, the development of new synthesis methods for FPP may allow for the production of larger quantities of the compound, which could facilitate its use in various research applications.
Synthesis Methods
The synthesis of FPP involves the reaction of 4-fluoroacetophenone with 1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-one in the presence of a base catalyst. The resulting compound is then further modified to produce FPP. The synthesis method has been optimized to produce high yields of FPP with high purity.
Scientific Research Applications
FPP has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of DNA and RNA, as a potential anti-cancer agent, and as a tool for studying the mechanism of action of certain proteins. FPP has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and function. Additionally, FPP has been shown to inhibit the growth of certain cancer cells, making it a potential anti-cancer agent.
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO/c1-14-12-19-22-18-5-3-2-4-15(18)8-11-20(22)26-24(23(19)21(27)13-14)16-6-9-17(25)10-7-16/h2-11,14,24,26H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCWTSSLHJRBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)F)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one |
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